6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine
Overview
Description
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the molecule, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of trifluoromethylpyridines typically involves large-scale chemical reactions under controlled conditions. The use of specialized reagents and catalysts ensures high yield and purity of the final product. The exact industrial methods may vary depending on the specific requirements and applications of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique properties.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to specific proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridines and pyridine derivatives with different substituents. Examples include:
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
- 3-(Trifluoromethyl)pyridin-2(1H)-one
Uniqueness
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl group and a phenyl group attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFSEBHZMSVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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